molecular formula C23H26N4O4S B2643638 3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-38-0

3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2643638
CAS No.: 946236-38-0
M. Wt: 454.55
InChI Key: IWRTVBHUHQSKNP-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core, introduction of the sulfanyl group, and subsequent functionalization with the nitrophenyl and carboxamide groups. Common reagents used in these steps include:

    Starting materials: 2-aminobenzamide, isobutyraldehyde, and 4-nitrobenzyl chloride.

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production may involve optimization of reaction conditions to increase yield and purity. This could include:

    High-pressure reactors: To enhance reaction rates.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur at the quinazoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound’s mechanism of action may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib or erlotinib.

    Sulfanyl compounds: Such as thiourea derivatives.

Uniqueness

    Structural Features: The combination of the quinazoline core with the sulfanyl and nitrophenyl groups.

    Biological Activity: Unique interactions with biological targets compared to other quinazoline derivatives.

Properties

IUPAC Name

3-(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-14(2)12-26-22(29)19-10-7-17(21(28)24-15(3)4)11-20(19)25-23(26)32-13-16-5-8-18(9-6-16)27(30)31/h5-11,14-15H,12-13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRTVBHUHQSKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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